西夫拉坦匹伏酯

描述

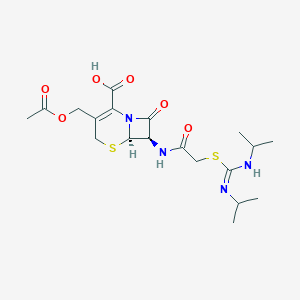

- 其化学名为头孢唑林匹伏酯 ,分子式为C22H37N9O7S2 ,分子量为593.63 g/mol .

托米龙: 是一种头孢类抗生素,用于治疗各种细菌感染。

科学研究应用

- 在医学 中,托米龙用于治疗呼吸道感染、泌尿道感染等。

- 在工业 中,它在制药生产中发挥作用。

作用机制

生化分析

Biochemical Properties

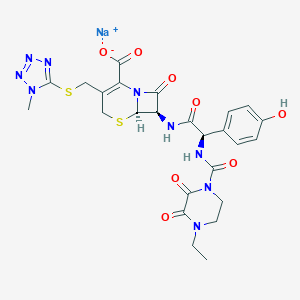

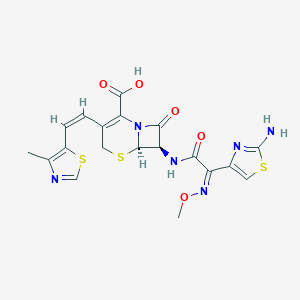

Cefteram Pivoxil is a prodrug ester of cefteram . It has been seen to express greater bactericidal predominantly against gram-negative bacteria . Cefteram Pivoxil has also induced IgE antibody immune responses during in vivo immunology studies . It interferes with penicillin-binding protein (PBP) activity involved in the final phase of peptidoglycan synthesis . PBPs are enzymes which catalyze a pentaglycine crosslink between alanine and lysine residues providing additional strength to the cell wall .

Cellular Effects

Cefteram Pivoxil inhibits the formation of peptidoglycan cross-links within bacterial cell walls by targeting penicillin-binding proteins or PBPs . Consequently, the bacterial cell wall becomes weak and cytolysis occurs . It has a potent antimicrobial effect against Streptococcus pneumoniae in a time-dependent manner at concentrations above the MIC .

Molecular Mechanism

The mechanism of action of Cefteram Pivoxil involves the inhibition of bacterial cell wall synthesis . It exerts its bactericidal activity by strongly binding to penicillin-binding protein (PBP) 3, 1A, and 1Bs . This binding interferes with the final phase of peptidoglycan synthesis, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

In a study, the pharmacokinetics and bioequivalence of Cefteram Pivoxil powder suspension and tablet formulations were compared in healthy Chinese adult male volunteers . The study found no adverse events reported during the study .

Dosage Effects in Animal Models

In a study, the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Cefteram Pivoxil were investigated in eighteen healthy dogs at three different dose levels . The study concluded that Cefteram Pivoxil has good therapeutic efficacy against acute pneumonia caused by S. pneumoniae with a MIC ≤ 0.031–0.063 mg/L at approved doses in adults and children .

Metabolic Pathways

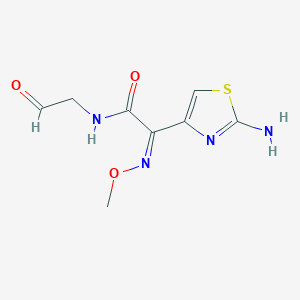

The metabolic pathways of Cefteram Pivoxil involve the cleavage of the ester bond after oral administration, releasing the active cefteram . This process is likely facilitated by esterases in the intestinal mucosa and/or liver .

Transport and Distribution

Cefteram Pivoxil is absorbed into the systemic circulation after oral administration . The absorption rate of Cefteram Pivoxil is enhanced by the presence of food, and it is recommended to administer the drug within 1 hour of a meal .

Subcellular Localization

As an antibiotic, Cefteram Pivoxil does not have a specific subcellular localization. It is distributed throughout the body and works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death .

准备方法

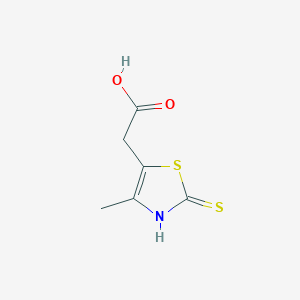

- 托米龙可以通过多种途径合成,但一种常见方法涉及头孢地拉明与匹伏酯的反应。

- 工业生产方法通常涉及大规模发酵或化学合成。

化学反应分析

- 托米龙会发生典型的头孢类反应,包括氧化 、还原 和取代 。

- 常见的试剂包括酶 、金属催化剂 和酸/碱条件 。

- 主要产物包括各种头孢地拉明衍生物。

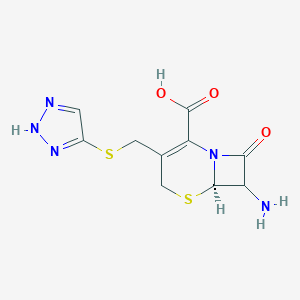

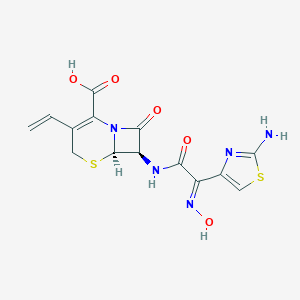

相似化合物的比较

- 托米龙的独特之处在于其特异性的活性谱和对产生 β-内酰胺酶菌株的稳定性。

- 类似化合物包括其他头孢类药物,如头孢唑林、头孢地拉明和头孢克肟。

属性

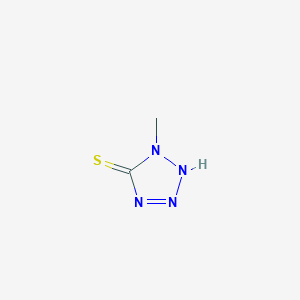

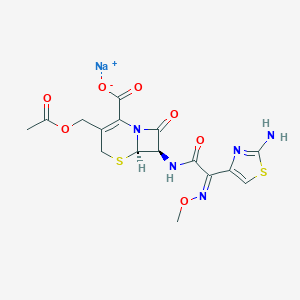

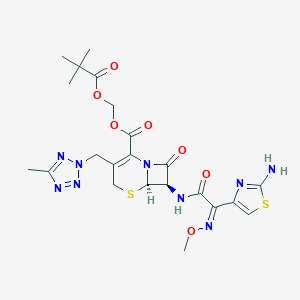

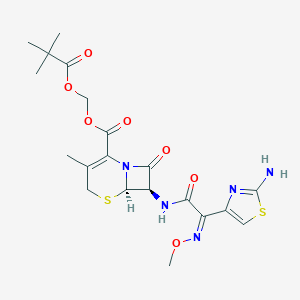

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYAXIPXULMHAI-JLGRZTKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N9O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316612 | |

| Record name | Cefteram pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82547-81-7 | |

| Record name | Cefteram pivoxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82547-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefteram pivoxil [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082547817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefteram pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFTERAM PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OD86RT58C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefteram, the active metabolite of cefteram pivoxil, exert its antibacterial effect?

A1: Cefteram inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes for peptidoglycan cross-linking. This disruption weakens the cell wall, leading to bacterial lysis and death.

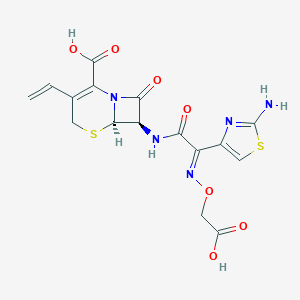

Q2: What is the structural difference between cefteram pivoxil and its active form, cefteram?

A2: Cefteram pivoxil is a prodrug, meaning it is inactive until metabolized in the body. It contains a pivaloyloxymethyl group esterified to the cefteram molecule. This modification improves oral absorption. Upon absorption, esterases in the intestinal wall hydrolyze cefteram pivoxil, releasing the active cefteram.

Q3: Does food intake affect the bioavailability of cefteram pivoxil?

A3: Yes, food intake has been shown to influence the bioavailability of cefteram pivoxil. [] Specifically, the amount of cefteram excreted in urine was lower in a non-fasted group compared to a fasted group, suggesting increased bioavailability with food. []

Q4: Are there any analytical methods available to measure the concentration of cefteram in biological samples?

A4: Yes, several analytical methods have been developed and validated for the quantification of cefteram in biological samples. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. [, ]

Q5: What is the relationship between cefteram pivoxil dosage and serum concentration?

A5: Studies in children have demonstrated that peak serum concentrations of cefteram are dose-dependent after oral administration of cefteram pivoxil. [, ] Higher doses generally result in higher peak concentrations.

Q6: What are the main mechanisms of bacterial resistance to cefteram?

A6: Resistance to cefteram can arise from various mechanisms, including:

Q7: What is the impact of food intake on the penetration of cefteram pivoxil into oral tissues?

A7: Studies in rabbits have shown that food intake can influence the penetration of cefteram pivoxil into various oral tissues, including the tongue, gingiva, and salivary glands. [] Notably, higher peak levels of cefteram were observed in the fed group compared to the fasting group, suggesting improved drug delivery to oral tissues with food intake.

Q8: Has cefteram pivoxil been associated with any adverse effects?

A8: While generally well-tolerated, cefteram pivoxil has been associated with some adverse effects, including gastrointestinal disturbances like diarrhea and nausea. [, , ] In rare instances, it can also cause allergic reactions and other side effects.

Q9: Can cefteram pivoxil cause Clostridium difficile-associated colitis?

A9: Although rare, a case report documented Clostridium difficile toxin-positive colitis with ischemic changes in a patient taking cefteram pivoxil. [] This highlights the importance of considering Clostridium difficile infection in patients with diarrhea after antibiotic treatment.

Q10: Are there any reported cases of occupational asthma associated with cefteram pivoxil?

A10: Yes, there have been documented cases of occupational asthma and IgE sensitization in workers exposed to cefteram pivoxil during pharmaceutical manufacturing. [] This highlights the potential occupational hazard for individuals handling this compound.

Q11: What formulations of cefteram pivoxil are currently available?

A11: Cefteram pivoxil is available in oral formulations, including tablets and granules. [, ] The development of new formulations, such as liposomal formulations, is underway to enhance drug delivery and therapeutic efficacy. []

Q12: What are the potential benefits of developing a liposomal formulation of cefteram pivoxil?

A12: A liposomal formulation of cefteram pivoxil could potentially improve drug delivery to specific target sites, enhance drug stability, and reduce toxicity compared to conventional formulations. [] This approach could be beneficial for treating infections in challenging anatomical locations or those caused by resistant bacteria.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)

![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B193802.png)

![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)